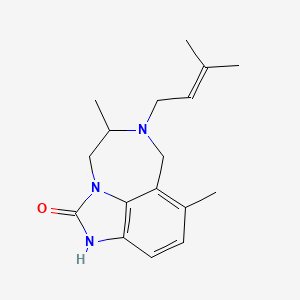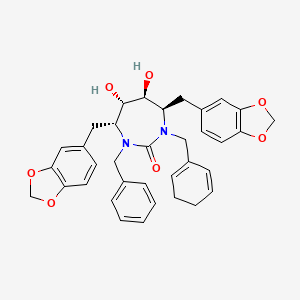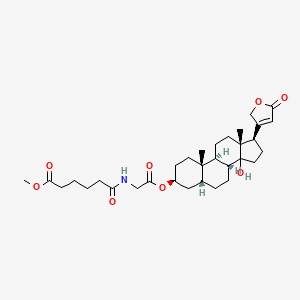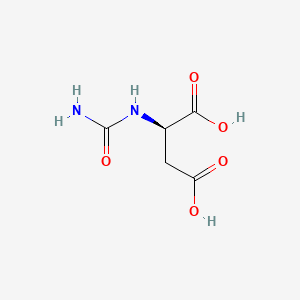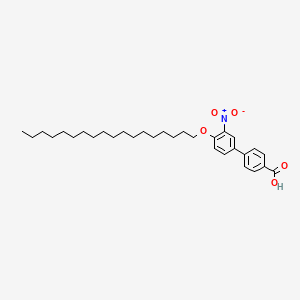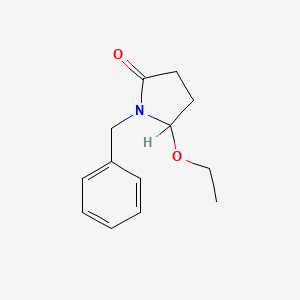
4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt is an industrial chemical primarily used as an analytical reagent in laboratories. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt typically involves the reaction of 2,5-xylenol with 3H-2,1-benzoxathiol-3-ylidene under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes precise control of temperature, pressure, and reaction time to optimize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in analytical chemistry.
Reduction: Reduction reactions can alter the oxidation state of the sulfur atom in the benzoxathiol ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenolic rings .
Aplicaciones Científicas De Investigación
4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt is widely used in scientific research due to its unique properties:
Chemistry: It serves as an analytical reagent for detecting and quantifying various substances.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is employed in diagnostic tests and as a marker in various medical assays.
Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The benzoxathiol ring and phenolic groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Bromophenol Blue: Similar in structure but contains bromine atoms instead of methyl groups.
Xylenol Blue: Another similar compound with different substituents on the phenolic rings.
Tetrabromophenol Blue: Contains additional bromine atoms, leading to different chemical properties
Uniqueness
4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt is unique due to its specific combination of the benzoxathiol ring and xylenol groups, providing distinct chemical and physical properties. Its stability and reactivity make it particularly valuable in analytical and industrial applications .
Propiedades
Número CAS |
86014-81-5 |
|---|---|
Fórmula molecular |
C23H21NaO5S |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
sodium;4-[3-(4-hydroxy-2,5-dimethylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,5-dimethylphenolate |
InChI |
InChI=1S/C23H22O5S.Na/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28-23;/h5-12,24-25H,1-4H3;/q;+1/p-1 |
Clave InChI |
BPZOAIVZMBSQDA-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C(=C4)C)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


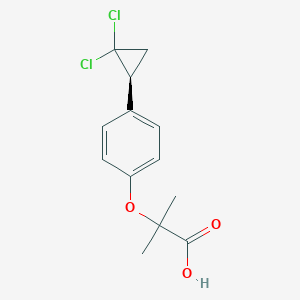
![3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate](/img/structure/B12704164.png)
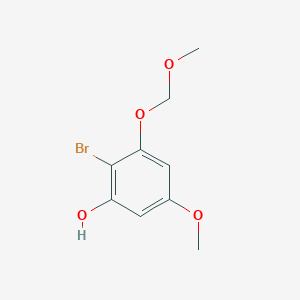
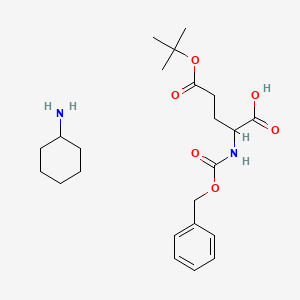
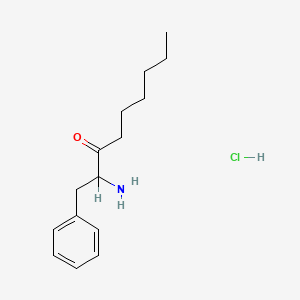
![methyl (7E,9Z,11R,12R,13S,14R,15S,16R,17S,18R,19R,20Z)-2,12-diacetyloxy-14,16,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B12704182.png)
